N-(2-phenylethyl)-2-furamide
Description
N-(2-Phenylethyl)-2-furamide is a synthetic organic compound characterized by a furan-2-carboxamide core substituted with a 2-phenylethyl group at the nitrogen atom. Its structure consists of a furan ring (a five-membered aromatic heterocycle with one oxygen atom) linked via an amide bond to a phenylethyl moiety. This compound belongs to a broader class of furamide derivatives, which are studied for their diverse pharmacological and chemical properties.
Properties
IUPAC Name |
N-(2-phenylethyl)furan-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(12-7-4-10-16-12)14-9-8-11-5-2-1-3-6-11/h1-7,10H,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBQSQNRBAFMRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of GI-557174 typically involves a multi-step process that includes the formation of key intermediates. The initial steps often involve the use of high-performance liquid chromatography (HPLC) to isolate and purify the desired product . The reaction conditions are carefully controlled to ensure the purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of GI-557174 may involve large-scale synthesis using advanced techniques such as preparative HPLC. This method allows for the efficient separation and purification of the compound from complex mixtures, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: GI-557174 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its functionality.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to achieve the desired oxidation state.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the compound.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired modification.
Major Products: The major products formed from these reactions vary based on the specific reagents and conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
GI-557174 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: GI-557174 is utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of GI-557174 involves its interaction with specific molecular targets and pathways. It is known to modulate various biochemical processes, including enzyme activity and signal transduction pathways . The compound’s effects are mediated through its binding to target proteins, leading to alterations in cellular functions.
Comparison with Similar Compounds
Fentanyl and Its Analogs
Fentanyl derivatives share the N-(2-phenylethyl)piperidinyl backbone but differ in their amide substituents. Key comparisons include:
Structural Insights :
- The piperidinyl-phenyl motif in fentanyl analogs (e.g., furanylfentanyl) is critical for high opioid receptor binding. This compound lacks this motif, likely resulting in reduced opioid activity .
- Amide substituent variations : Replacing the furan ring (as in valeryl fentanyl) with aliphatic chains alters lipophilicity and metabolic stability .
Other Furamide Derivatives
Furamides with modified aromatic or heterocyclic substituents exhibit distinct properties:
Structural Insights :
Non-Furamide Analogs with Phenylethyl Motifs
Compounds sharing the 2-phenylethyl group but differing in core structures:
Structural Insights :
- The 2-phenylethyl group is a common feature in opioid agonists, facilitating hydrophobic interactions with receptor pockets .
Structure-Activity Relationship (SAR) Trends
Phenylethyl Group : Essential for receptor binding in opioid-active analogs (e.g., fentanyl derivatives) .
Amide Substituent :
- Aliphatic chains (e.g., valeryl fentanyl) increase lipophilicity and duration of action .
- Aromatic rings (e.g., benzoylphenyl) enhance target specificity .
Heterocyclic Modifications: Piperidinyl groups (furanylfentanyl) boost opioid receptor affinity . Benzimidazole or pyrazole () may redirect activity toward non-opioid targets.
Biological Activity
N-(2-phenylethyl)-2-furamide is a compound of interest due to its potential biological activities, particularly in the fields of analgesic and anticancer research. The following sections will explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a furan ring and a phenethyl group. This structure is believed to contribute to its biological activity, particularly its interaction with various biological targets.
- Molecular Formula : CHNO
- Molecular Weight : 203.24 g/mol
Analgesic Properties
Research indicates that this compound exhibits analgesic properties similar to other compounds in the furan class. It is believed to act primarily as an agonist at opioid receptors, which are critical in pain modulation.
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Mechanism of Action :
- The compound binds to the μ-opioid receptor (MOR), leading to analgesic effects comparable to those of morphine but with a different efficacy profile.
- Studies suggest that while it has a high binding affinity for MOR, its functional efficacy may be lower compared to traditional opioids like fentanyl and morphine .
- Case Study Findings :
Anticancer Activity
Recent studies have highlighted the potential of this compound in cancer treatment:
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In Vitro Studies :
- The compound has shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. It induces apoptosis through mechanisms involving mitochondrial pathways and caspase activation .
- A study reported that this compound inhibited cell proliferation in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
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Mechanisms of Action :
- The compound appears to disrupt cellular signaling pathways critical for cancer cell survival and proliferation, potentially through the modulation of NF-κB and other transcription factors involved in apoptosis.
Pharmacokinetics
The pharmacokinetic profile of this compound remains under investigation; however, preliminary data suggest:
- Absorption and Distribution : Due to its lipophilicity, the compound is expected to cross the blood-brain barrier effectively.
- Metabolism : Initial studies indicate potential metabolism via CYP450 enzymes, similar to other furan derivatives; however, detailed metabolic pathways need further elucidation .
Comparative Biological Activity
To provide a clearer picture of this compound's biological activity compared to related compounds, the following table summarizes key findings:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
